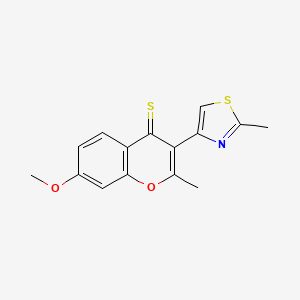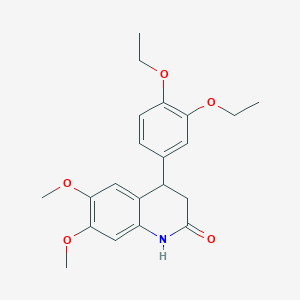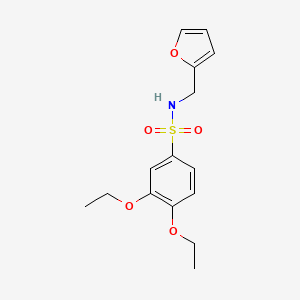
7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies that enable the formation of the benzopyran core, followed by functionalization at specific positions to introduce desired substituents. For compounds similar to the one , a common synthetic approach might involve a multi-step reaction sequence starting from suitable precursors like salicylaldehydes or 2-hydroxyacetophenones, followed by condensation with reagents that introduce the thiazolyl and methyl groups, and cyclization to form the chromene core. For instance, Halim and Ibrahim (2021) explored the chemical transformation leading to structurally complex chromene derivatives, showcasing the diversity of synthetic routes available for such molecules (Halim & Ibrahim, 2021).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a fused benzene and pyran ring, with various substituents influencing their conformation and electronic properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to elucidate the structure, providing insights into the arrangement of atoms, the configuration of substituents, and intramolecular interactions. Studies like that by Wang et al. (2005) offer a glimpse into the structural elucidation of similar compounds, highlighting the importance of such analyses in understanding the compound's chemical behavior (Wang et al., 2005).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, leveraging the reactivity of the pyran oxygen, the double bond in the pyran ring, and any functional groups present on the benzene ring or the substituents. They can undergo electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions, among others. The presence of a thiazolyl group in the compound adds to its reactivity, potentially engaging in reactions that exploit the sulfur and nitrogen atoms' nucleophilic and electrophilic characteristics.
Physical Properties Analysis
The physical properties of chromene derivatives, including melting point, boiling point, solubility, and crystal structure, are influenced by the nature and position of their substituents. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. The detailed crystallographic study by Balić et al. (2021) on a related compound demonstrates the impact of molecular conformation and intermolecular interactions on the solid-state properties, providing valuable insights into the physical characteristics of such molecules (Balić et al., 2021).
Chemical Properties Analysis
The chemical properties of "7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromene-4-thione" can be inferred from studies on similar chromene derivatives. These compounds exhibit a range of chemical behaviors due to the electron-rich nature of the chromene core and the presence of heteroatoms in the substituents. They may show antioxidant, nucleophilic, or electrophilic properties based on the specific functional groups attached. The study by Mohareb and Abdo (2021) on the synthesis and evaluation of chromene derivatives for potential antiviral activity underscores the broad spectrum of chemical properties exhibited by compounds within this class (Mohareb & Abdo, 2021).
特性
IUPAC Name |
7-methoxy-2-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-8-14(12-7-20-9(2)16-12)15(19)11-5-4-10(17-3)6-13(11)18-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGNPUCBOLGKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)
![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)


![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)